7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one
Description
7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound belonging to the imidazo[1,5-a]pyrazin-8(7H)-one family, characterized by a fused bicyclic structure comprising an imidazole ring and a pyrazinone moiety. This compound features a 4-methoxybenzyl substituent at the N7 position and a phenyl group at the C5 position. Its synthesis typically involves multistep reactions starting from mesoionic oxazolium intermediates, with TosMIC (toluenesulfonylmethyl isocyanide) as a key reagent .
Properties
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-17-9-7-15(8-10-17)12-22-13-19(16-5-3-2-4-6-16)23-14-21-11-18(23)20(22)24/h2-11,13-14H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXZNVAQNYENBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N3C=NC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20833933 | |
| Record name | 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20833933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849199-52-6 | |
| Record name | 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20833933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-methoxybenzylamine with 2-phenyl-3-formylimidazo[1,5-a]pyrazine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,5-a]pyrazine core can be reduced under specific conditions.
Substitution: The phenyl and methoxybenzyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.
Substitution: Formation of substituted phenyl or methoxybenzyl derivatives.
Scientific Research Applications
7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for microbial survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one, emphasizing substituent effects on physical properties, synthetic yields, and spectral characteristics:
Key Observations:
Substituent Effects on Yield: Electron-donating groups (e.g., 4-methoxy in 3g and 3j) correlate with higher yields (86–99%) compared to electron-withdrawing groups (e.g., nitro in 3i: 76%) due to enhanced nucleophilic reactivity during TosMIC-mediated cyclization .
Physicochemical Properties: Melting Points: Methoxy-substituted derivatives (3g, 3j) exhibit moderate-to-high melting points (183–256°C), whereas bromo-substituted analogs (4d) melt at lower temperatures (180–183°C), likely due to weaker intermolecular interactions . Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMF, DMSO), as demonstrated in structurally related triazolopyrazinones .
Spectral Trends :
- 1H NMR : Methoxy protons resonate at δ ~3.84 ppm, while aromatic protons in nitro-substituted derivatives (3i ) show downfield shifts (δ 8.30 ppm) due to electron withdrawal .
- Mass Spectrometry : HRMS data for 3j (M+ 471.1255) confirm molecular integrity, with fragmentation patterns dominated by sulfonyl group loss (m/z 77–100%) .
Biological Activity
7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one (CAS Number: 849199-52-6) is a heterocyclic compound characterized by its imidazo[1,5-a]pyrazine core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 331.368 g/mol
- Structure : The compound features a complex structure with an imidazole ring fused to a pyrazine ring, which is often associated with various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,5-a]pyrazin-8(7H)-one exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 226 |
| This compound | A549 | 242.52 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.
Antimicrobial Activity
In addition to anticancer properties, this compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains were found to be as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways, leading to increased cell death in cancerous cells.
- Antimicrobial Mechanisms : Its antibacterial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- Neuroprotective Effects : In models of neurodegeneration, related compounds have shown protective effects against beta-amyloid-induced cytotoxicity, suggesting potential applications in treating Alzheimer's disease.
- Cytotoxicity Assays : In vitro assays using PC12 cells demonstrated that pretreatment with related compounds significantly restored cell viability against neurotoxic insults.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
